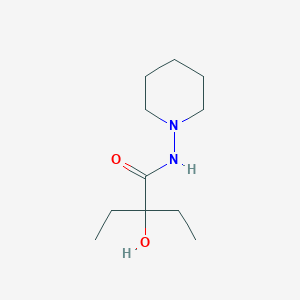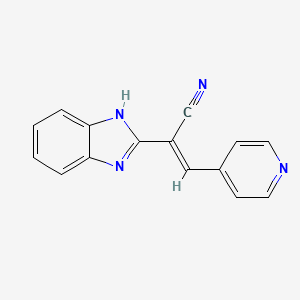
2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide typically involves the reaction of 2-ethyl-2-hydroxybutanoic acid with piperidine under suitable conditions. The reaction can be catalyzed by various agents to facilitate the formation of the amide bond. Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The piperidine ring can undergo substitution reactions, such as N-alkylation or N-acylation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-ethyl-2-oxobutanamide or 2-ethyl-2-carboxybutanamide.
Reduction: Formation of 2-ethyl-2-hydroxybutanamine.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperidine ring.
Scientific Research Applications
2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially inhibiting or activating specific functions. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with similar chemical properties.
2-ethyl-2-hydroxybutanamide: Lacks the piperidine ring but shares the amide and hydroxyl functionalities.
N-(piperidin-1-yl)butanamide: Similar structure but without the 2-ethyl-2-hydroxy substitution.
Uniqueness
2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide is unique due to the combination of the piperidine ring and the 2-ethyl-2-hydroxybutanamide moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-N-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-11(15,4-2)10(14)12-13-8-6-5-7-9-13/h15H,3-9H2,1-2H3,(H,12,14) |
InChI Key |
ZSJZAZGKQBDLAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NN1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)

![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]urea](/img/structure/B15007962.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)



![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)
![ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B15007993.png)
![(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)
![3-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B15008017.png)
